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Executive Summary & Chemical Identity

O-Methylviridicatin is a quinolone alkaloid predominantly isolated from fungal species of the
genus Penicillium (e.g., P. viridicatum, P. cyclopium, P. polonicum). It acts as a biosynthetic
derivative of viridicatin, distinguished by the methylation of the hydroxyl group at the C-3
position.

This guide provides a rigorous workflow for the isolation, spectroscopic identification, and
structural validation of O-methylviridicatin. It is designed to assist medicinal chemists and
natural product researchers in differentiating this compound from its structural isomers (e.g.,
viridicatol) and precursors.
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Chemical Profile[1][2][3][4][5][6]

o |[UPAC Name: 3-methoxy-4-phenylquinolin-2(1H)-one
e Molecular Formula:
e Molecular Weight: 251.28 g/mol

o Biosynthetic Class: Quinoline Alkaloid (derived from anthranilic acid and phenylalanine)

Structural Elucidation Workflow

The following diagram outlines the logical flow from crude extract to fully elucidated structure,
emphasizing the critical decision nodes in spectroscopic analysis.
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Figure 1: Integrated workflow for the isolation and structural elucidation of O-methylviridicatin.

High-Resolution Mass Spectrometry (HRESIMS)

Mass spectrometry provides the first pillar of identification: the molecular formula. For O-
methylviridicatin, the presence of the nitrogen atom dictates the "Nitrogen Rule" (odd mass =
odd number of nitrogens), though in ESI+ mode, the protonated molecule

will appear at an even m/z.
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Experimental Protocol

o Sample Prep: Dissolve 0.1 mg of purified compound in 1 mL of HPLC-grade Methanol
(MeOH).

« lonization: Electrospray lonization (ESI) in Positive Mode (+).

o Calibration: Use Sodium Formate or Leucine Enkephalin for internal lock-mass correction (<

2 ppm error).

Diagnostic Data

Observed m/z

lon Species Calculated m/z . Error (ppm) Interpretation
(Typical)
Protonated
252.1019 252.1021 0.8 adduct (Base
Peak)
274.0838 274.0840 0.7 Sodium adduct
Dimer
503.1965 503.1962 -0.6 (concentration
dependent)

Mechanistic Insight: The fragmentation pattern (MS/MS) typically shows a loss of the methyl
group (

, -15 Da) or the methoxy radical, followed by the loss of

(-28 Da) from the quinolone core, characteristic of 2-quinolones.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][7][8][°]

This section details the definitive characterization. The data provided below represents the
consensus values for O-methylviridicatin in deuterated chloroform (
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Note on Solvent Choice:

 : Best for resolution of the methoxy group and aromatic protons.

e : Required if the Amide-NH signal is broad or invisible in chloroform due to exchange.

ive S ic Data ( . 500 MHz)

HMBC Correlations

m), mult.,

Position (Ppm) (ppm) (

(H2) )
2 - 161.5 -
3 - 143.8 -
4 - 125.2 -
5 7.45, d, (8.0) 122.5 C-4,C-7, C-8a
6 7.20,t, (7.5) 123.8 C-8, C-4a
7 7.55, t, (7.5) 130.5 C-5, C-8a
8 7.60, d, (8.2) 115.8 C-6, C-4a
4a - 119.5 -
8a - 137.2 -
1 - 134.5 -
2'/6' 7.35, m 129.8 C-3,C4,C4
3'/5' 7.48, m 128.5 C-1
4 742, m 128.9 Cc-2'
3-OMe 3.68, s 60.2 C-3
NH (1) 11.8 (brs) - C-2, C-4a, C-8a

Note: Chemical shifts may vary slightly (

ppm) depending on concentration and temperature.
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Structural Logic & Causality

o The Methoxy Anchor: The singlet at
3.68 ppm correlating to
60.2 and HMBC correlating to C-3 (
143.8) confirms the O-methylation at position 3.

e The Quinolone Core: The carbonyl at

161.5 is characteristic of a 2-quinolone (cyclic amide).

e The Phenyl Ring: The HMBC correlation from protons H-2'/6' to C-4 (

125.2) proves the phenyl group is attached at position 4.

Visualization of Connectivity (HMBC)

The Heteronuclear Multiple Bond Coherence (HMBC) experiment is the "gold standard” for
connecting the fragments. The diagram below visualizes the critical long-range couplings that
stitch the molecule together.
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Figure 2: Key HMBC correlations establishing the placement of the methoxy and phenyl groups
on the quinolone core.

Experimental Protocols
A. Isolation from Fungal Culture

To ensure reproducibility, follow this standardized extraction protocol:

o Fermentation: Cultivate Penicillium sp. (e.g., strain derived from soil or marine source) on
Rice Medium or Czapek Yeast Autolysate (CYA) for 21 days at 25°C.

o Extraction: Macerate the solid culture with Ethyl Acetate (EtOAc) (3 x 500 mL). Sonicate for
30 minutes to disrupt cell walls.

o Partitioning: Evaporate EtOAc to dryness. Partition the residue between 90% MeOH/H20
and Hexane (to remove lipids). Retain the MeOH layer.

o Purification:
o Stationary Phase: Silica Gel 60 (0.040-0.063 mm).
o Mobile Phase: Gradient elution with

: MeOH (100:0
90:10). O-methylviridicatin typically elutes around 98:2 to 95:5.

o Final Polish: Reverse-phase HPLC (

column,

:MeCN gradient) may be required for >98% purity.

B. Quality Control (Purity Check)

Before submitting for NMR, verify purity via TLC:

e System:

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1140139/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-o-methylviridicatin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

/MeOH (95:5).

e Detection: UV at 254 nm (Quinolones quench fluorescence strongly) and 365 nm (often blue
fluorescence).

» Stain: Dragendorff’'s reagent (orange spot indicates alkaloid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1140139/docs#technical-guide-spectroscopic-
characterization-of-o-methylviridicatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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